molecular formula C10H11N3O6 B14629076 2-tert-Butyl-1,3,5-trinitrobenzene CAS No. 56140-47-7

2-tert-Butyl-1,3,5-trinitrobenzene

Cat. No.: B14629076
CAS No.: 56140-47-7
M. Wt: 269.21 g/mol
InChI Key: YGVVDCMQPYJUJN-UHFFFAOYSA-N
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Description

2-tert-Butyl-1,3,5-trinitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by a benzene ring substituted with three nitro groups (NO₂) and one tert-butyl group (C₄H₉)

Preparation Methods

Synthetic Routes and Reaction Conditions

2-tert-Butyl-1,3,5-trinitrobenzene can be synthesized through nitration reactions. One common method involves the nitration of 1,3,5-trichlorobenzene using a mixture of nitric acid and sulfuric acid at elevated temperatures (423 K). The resulting 1,3,5-trichloro-2,4,6-trinitrobenzene is then reacted with ammonia in a toluene medium to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-1,3,5-trinitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups, forming 2-tert-butyl-1,3,5-triaminobenzene.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products

    Reduction: The major product is 2-tert-butyl-1,3,5-triaminobenzene.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

2-tert-Butyl-1,3,5-trinitrobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity and stability.

Mechanism of Action

The mechanism by which 2-tert-Butyl-1,3,5-trinitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of a tert-butyl group.

    1,3,5-Trinitrobenzene: Lacks the tert-butyl group, making it less sterically hindered.

    1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Contains amino groups instead of tert-butyl, known for its use in insensitive high explosives.

Uniqueness

2-tert-Butyl-1,3,5-trinitrobenzene is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and stability. This structural feature makes it distinct from other nitrobenzenes and contributes to its specific applications in research and industry.

Properties

CAS No.

56140-47-7

Molecular Formula

C10H11N3O6

Molecular Weight

269.21 g/mol

IUPAC Name

2-tert-butyl-1,3,5-trinitrobenzene

InChI

InChI=1S/C10H11N3O6/c1-10(2,3)9-7(12(16)17)4-6(11(14)15)5-8(9)13(18)19/h4-5H,1-3H3

InChI Key

YGVVDCMQPYJUJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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